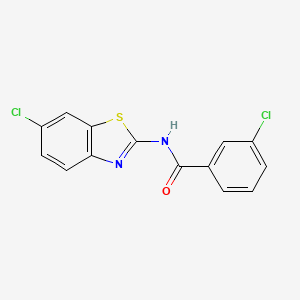

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

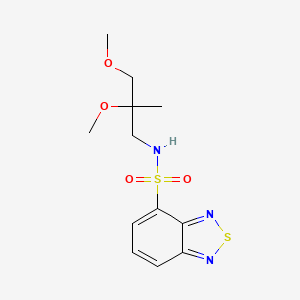

“3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a compound that has been studied for its wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, and local brain ischemia .

Synthesis Analysis

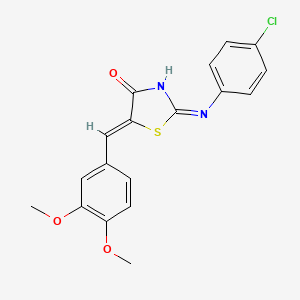

The compound can be synthesized by sequencing reaction of 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . The yield was reported to be 64% .Molecular Structure Analysis

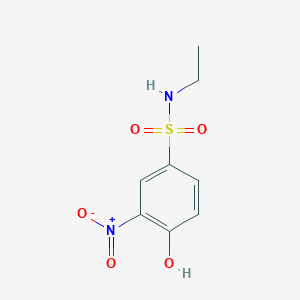

The compound is a brown solid with a melting point of 181–182°C . Its IR (KBr, cm −1) values are: 3620 (OH), 3382 (NH), 1546 (C=N), 1098 (C−N). Its 1 H NMR (CDCl 3, ppm) values are: δ 7.63−8.12 (m, 9H, Ar-H), 9.8 (s, 1H, OH), 12.68 (s, 1H, NH). Its EI-MS: m/z [M+H] + 341 .Chemical Reactions Analysis

The compound has been used as a building block in the synthesis of various other compounds. For example, it has been used in the synthesis of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .Physical And Chemical Properties Analysis

As mentioned earlier, the compound is a brown solid with a melting point of 181–182°C . Its molecular structure has been analyzed using IR, NMR, and MS .Scientific Research Applications

- Researchers have investigated the potential of this compound as an antitubercular agent. It was synthesized and evaluated for its inhibitory effects against Mycobacterium tuberculosis. Some derivatives of this compound have shown promising activity against the bacterium, making them potential candidates for new antitubercular drugs .

- Quantitative Structure-Activity Relationship (QSAR) models have been developed to understand the relationship between the molecular structure of this compound and its biological activity. These models help predict its behavior in various biological contexts, aiding drug discovery and optimization .

- In addition to its antitubercular properties, researchers have assessed the cytotoxicity of this compound. Specifically, they evaluated its effects on HEK-293 (human embryonic kidney) cells. Understanding its safety profile is crucial for potential therapeutic applications .

- Recent synthetic advancements have focused on benzothiazole-based compounds, including derivatives of this molecule. Researchers have explored novel synthetic routes to enhance its efficacy and selectivity. These developments contribute to the broader field of medicinal chemistry .

- Single crystals of certain derivatives of this compound (such as 6d, 6f, and 6n) have been successfully developed. Crystallography studies provide valuable insights into their three-dimensional structures, aiding in drug design and optimization .

Antitubercular Activity

QSAR Modeling

Cytotoxicity Studies

Synthetic Developments

Crystallography

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes . By inhibiting COX enzymes, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide reduces the production of these inflammatory mediators .

Result of Action

The inhibition of COX enzymes by 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, similar to the effects of non-steroidal anti-inflammatory drugs (NSAIDs) .

properties

IUPAC Name |

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVXDKPLGDZUQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(1-Methylpyrazol-4-yl)pyridin-2-yl]piperazine](/img/structure/B2368471.png)

![4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid](/img/structure/B2368475.png)

![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)

![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)